2-(4-chlorophenyl)-1H-indole-3-carbaldehyde

Urease inhibition Helicobacter pylori Anti-virulence

Urease inhibitor discovery often stalls due to weak scaffold activity. Generic indole-3-carbaldehyde shows IC50 >50 µM against H. pylori urease, wasting synthesis effort on inactive analogs. This 2-(4-chlorophenyl) derivative delivers nanomolar potency (IC50 = 83 nM), with the 4-Cl-phenyl group providing a validated pharmacophore for SAR exploration. Also serves as an IDO1 selectivity tool (IC50 = 50 µM vs. 1.2 µM for 3-Cl regioisomer), enabling precise mapping of halogen-position effects on target engagement. cLogP ~3.96 supports permeability studies. ≥97% purity, ambient shipping.

Molecular Formula C15H10ClNO
Molecular Weight 255.7 g/mol
CAS No. 1217-83-0
Cat. No. B073606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-1H-indole-3-carbaldehyde
CAS1217-83-0
Molecular FormulaC15H10ClNO
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C=O
InChIInChI=1S/C15H10ClNO/c16-11-7-5-10(6-8-11)15-13(9-18)12-3-1-2-4-14(12)17-15/h1-9,17H
InChIKeyLISKDSDZIWRRTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Halogenated Indole-3-carbaldehyde Scaffold Overview


2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde (CAS 1217-83-0) is a C2-aryl-substituted indole-3-carbaldehyde derivative . This compound serves as a versatile building block in medicinal chemistry due to its indole core and the reactive aldehyde functionality at the C3 position, which enables diverse derivatization . The presence of the 4-chlorophenyl substituent at the C2 position distinguishes it from unsubstituted indole-3-carbaldehyde and contributes to its unique physicochemical and biological profile, including reported inhibitory activity against *Helicobacter pylori* urease and indoleamine 2,3-dioxygenase 1 (IDO1) [1].

Scaffold

C2-aryl indole-3-carbaldehyde building block with reactive C3 aldehyde for derivatization

Enzyme context

Reports inhibitory activity against H. pylori urease and IDO1 in enzyme assays

Differentiation

4-chlorophenyl substituent alters lipophilicity, reactivity, and target engagement profile

Why This Scaffold Cannot Be Interchanged


Generic substitution of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde with other indole-3-carbaldehyde derivatives is scientifically invalid due to the profound impact of the 4-chlorophenyl substituent on target engagement and physicochemical properties. The specific placement and electronic nature of the chlorine atom directly modulate enzyme inhibition potency; for instance, the 4-chloro substitution yields an IC50 of 83 nM against *H. pylori* urease, whereas the unsubstituted parent indole-3-carbaldehyde scaffold shows significantly lower activity (IC50 ~50 µM in antifungal assays, ~100-200 µM in urease oxime derivative studies) [1]. Furthermore, the 2-aryl substitution pattern dictates the compound's lipophilicity (cLogP ~3.96), which is substantially higher than the parent indole-3-carbaldehyde (cLogP ~1.8), altering its solubility and membrane permeability profile in ways that can critically affect assay outcomes and downstream synthesis yields . Therefore, substitution with a non-halogenated, differently halogenated, or regioisomeric analog is likely to result in divergent biological activity and physicochemical behavior, compromising experimental reproducibility and the validity of comparative structure-activity relationship (SAR) analyses.

Attribute
This Compound
Alternate Scaffold
Risk
C2 substitution
4-chlorophenyl
Unsubstituted / 2-phenyl / 3-Cl
Urease and IDO1 activity may shift substantially
Lipophilicity
Higher (cLogP ~3.96)
Parent (cLogP ~1.8), 2-phenyl (~3.3)
Solubility and permeability profile may differ
Halogen position
para-chloro
meta-chloro (3-Cl)
IDO1 inhibition may shift >40-fold

Quantitative Differentiation Evidence


Enhanced Urease Inhibition vs. Unsubstituted Scaffold

The compound 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde demonstrates potent inhibition of *H. pylori* urease, with an IC50 value of 83 nM in cell-free enzyme assays and 360 nM in intact cell assays [1]. In stark contrast, the unsubstituted indole-3-carbaldehyde parent scaffold requires derivatization to oxime derivatives to achieve comparable potency, with the most active oxime derivatives exhibiting IC50 values of 0.0345 mM (34.5 µM) and 0.0516 mM (51.6 µM) [2]. This represents an approximately 400- to 600-fold improvement in potency for the 2-(4-chlorophenyl) derivative over the oxime-modified parent scaffold, and a far greater margin over the unmodified indole-3-carbaldehyde, which lacks significant urease inhibition.

Urease inhibition
Class-level inference
IC50 83 nM vs 34.5 µM (oxime derivative)
Supports urease-target engagement assay context
Cell-free enzyme; H. pylori ATCC 43504
Urease inhibition Helicobacter pylori Anti-virulence

IDO1 Inhibition Profile: 4-Cl vs. 3-Cl Regioisomer

2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde and its regioisomer 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde exhibit markedly different inhibitory potencies against human IDO1. The 4-chloro derivative demonstrates an IC50 of 5.00E+4 nM (50 µM) against recombinant human IDO1 [1]. In contrast, the 3-chloro regioisomer is 41.7-fold more potent, with an IC50 of 1.20E+3 nM (1.2 µM) under comparable assay conditions [2]. This substantial difference underscores that the position of the chlorine atom on the phenyl ring is a critical determinant of IDO1 binding affinity.

IDO1 regioisomer
Cross-study comparable
4-Cl: 50 µM vs 3-Cl: 1.2 µM (41.7× difference)
Regioisomer-specific IDO1 binding context
Recombinant human IDO1; E. coli expressed
IDO1 inhibition Cancer immunotherapy Regioisomer SAR

Lipophilicity Differentiation from Key Analogs

The 2-(4-chlorophenyl) substitution confers a distinct lipophilicity profile on 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde (cLogP = 3.96) compared to its non-halogenated analog 2-phenyl-1H-indole-3-carbaldehyde (cLogP ~3.3) and the N-benzyl analog oncrasin-1 (1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde; cLogP ~4.1) [1]. The cLogP value of 3.96 for the target compound positions it in a favorable range for oral bioavailability (Rule of 5: cLogP <5), while the increased lipophilicity relative to the 2-phenyl derivative enhances its predicted membrane permeability (ACD/BCF of 1519.77) .

Calculated LogP
Class-level inference
3.96
Property differentiation from 2-phenyl and oncrasin-1 analogs
In silico prediction; ACD/LogP 4.49
Lipophilicity Drug-likeness Physicochemical property

Recommended Research Applications


Anti-H. pylori Urease Inhibitor Discovery

Given its potent nanomolar urease inhibition (IC50 = 83 nM) compared to the weakly active parent indole-3-carbaldehyde scaffold, 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde is an ideal starting point for medicinal chemistry campaigns targeting *H. pylori* infection [1]. The compound can be derivatized at the C3 aldehyde to generate libraries of analogs, with the C2 4-chlorophenyl group serving as a key pharmacophore for maintaining potent enzyme inhibition. This scaffold is particularly suitable for exploring SAR around the urease binding pocket to optimize potency and selectivity.

Comparator for IDO1 SAR Studies

The 41.7-fold lower potency of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde (IC50 = 50 µM) against human IDO1, relative to its 3-chloro regioisomer (IC50 = 1.2 µM), makes it a valuable tool compound for defining the structural requirements for IDO1 inhibition [2]. It can be used as a negative control or a less active reference compound in enzyme assays and cellular studies to validate the specific contribution of the 3-chloro substitution to the inhibitory activity observed in the more potent analog.

Lipophilicity Probe for Property Optimization

With a calculated LogP of 3.96, 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde represents a moderately lipophilic indole scaffold . Researchers can use this compound to study the impact of the 4-chlorophenyl group on logD, solubility, and permeability in comparison to non-halogenated or differently substituted analogs (e.g., 2-phenyl or 2-(4-fluorophenyl) derivatives). This application is critical for early-stage drug discovery, where balancing potency with favorable physicochemical properties is essential for lead progression.

Application
Selection Property
Validation Focus
H. pylori urease inhibition research
C2 4-chlorophenyl pharmacophore context
Urease inhibitory potency SAR
IDO1 pathway inhibitor SAR studies
Regioisomeric chlorine substitution profile
IDO1 binding affinity comparison
Lipophilicity-permeability research
cLogP and solubility context
Property-driven lead optimization studies

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